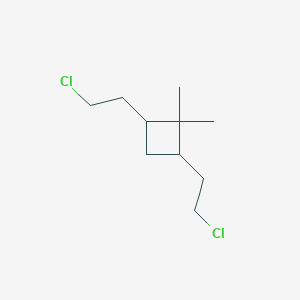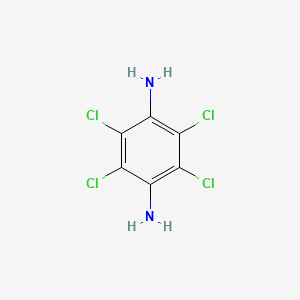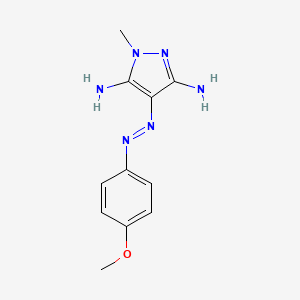
Bis(2,4,6-trimethylphenyl)phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,4,6-trimethylphenyl)phosphinic acid is an organophosphorus compound with the chemical formula C18H21O2P It is known for its unique structure, which includes two 2,4,6-trimethylphenyl groups attached to a phosphinic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,4,6-trimethylphenyl)phosphinic acid typically involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction conditions often include:
Solvent: Toluene or THF (tetrahydrofuran)
Temperature: Reflux conditions
Reagents: 2,4,6-trimethylphenylmagnesium bromide, phosphorus trichloride, water for hydrolysis
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: To handle the increased volume of reactants
Controlled addition of reagents: To ensure safety and efficiency
Purification steps: Including crystallization and filtration to obtain the pure compound
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,4,6-trimethylphenyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form phosphine oxides
Reduction: Can be reduced to form phosphines
Substitution: Can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid
Reduction: Reducing agents such as lithium aluminum hydride are used
Substitution: Reagents like alkyl halides and conditions such as basic or acidic environments
Major Products
Oxidation: Forms bis(2,4,6-trimethylphenyl)phosphine oxide
Reduction: Forms bis(2,4,6-trimethylphenyl)phosphine
Substitution: Forms various substituted phosphinic acids depending on the substituent used
Wissenschaftliche Forschungsanwendungen
Bis(2,4,6-trimethylphenyl)phosphinic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis
Biology: Investigated for its potential as a bioisostere in drug design
Medicine: Explored for its role in developing new pharmaceuticals
Industry: Utilized in the production of flame retardants and plasticizers
Wirkmechanismus
The mechanism by which bis(2,4,6-trimethylphenyl)phosphinic acid exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. This interaction can influence various molecular targets and pathways, including:
Coordination with metal ions: Stabilizes metal complexes
Interaction with enzymes: Potential to inhibit or activate enzymatic activity
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2,4,4-trimethylpentyl)phosphinic acid
- Phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide
Uniqueness
Bis(2,4,6-trimethylphenyl)phosphinic acid is unique due to its specific structure, which provides distinct steric and electronic properties. This uniqueness makes it valuable in applications where precise control over reactivity and coordination is required.
Eigenschaften
CAS-Nummer |
1732-67-8 |
|---|---|
Molekularformel |
C18H23O2P |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
bis(2,4,6-trimethylphenyl)phosphinic acid |
InChI |
InChI=1S/C18H23O2P/c1-11-7-13(3)17(14(4)8-11)21(19,20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3,(H,19,20) |
InChI-Schlüssel |
COINMMSAXLRTOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)P(=O)(C2=C(C=C(C=C2C)C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



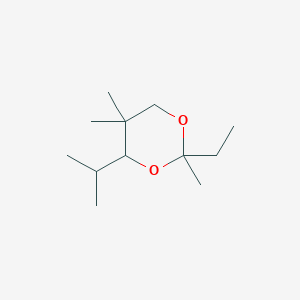
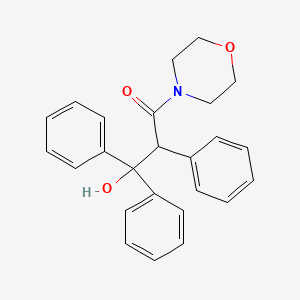
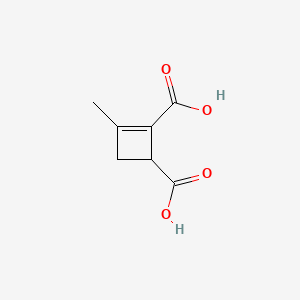
![Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione](/img/structure/B14739631.png)
![N-[1-[4-(4-methylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]ethyl]nonanamide](/img/structure/B14739637.png)
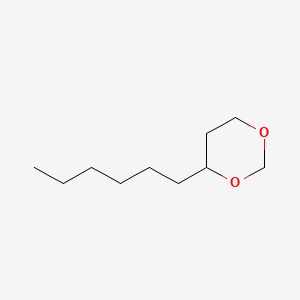
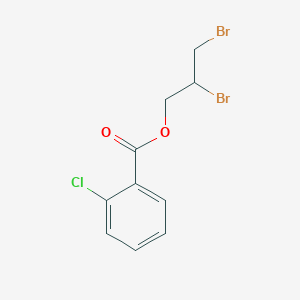
![3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid](/img/structure/B14739654.png)
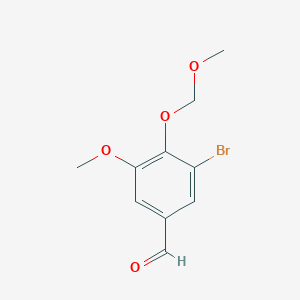
![diethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3-methylpyrrole-2,4-dicarboxylate](/img/structure/B14739668.png)
